molecular formula C7H9NO3 B1343871 Ethyl 5-methyloxazole-2-carboxylate CAS No. 33123-68-1

Ethyl 5-methyloxazole-2-carboxylate

Cat. No. B1343871
CAS RN: 33123-68-1
M. Wt: 155.15 g/mol
InChI Key: AVQLWUGRGBPYLN-UHFFFAOYSA-N
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Description

Ethyl 5-methyloxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The ethyl ester group at the 2-position and a methyl group at the 5-position are characteristic for this compound. While the specific compound ethyl 5-methyloxazole-2-carboxylate is not directly mentioned in the provided papers, the related chemistry and synthesis methods for oxazole derivatives can provide insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of substituted oxazoles, utilizing regiocontrolled halogenation and palladium-catalyzed coupling reactions . Similarly, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been described as an efficient access to (hetero)aryloxazoles . These methods indicate that palladium-catalyzed reactions are a common strategy for introducing substituents into the oxazole ring, which could potentially be applied to the synthesis of ethyl 5-methyloxazole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. This structure is known to influence the photophysical properties of the compounds, as seen in the study of ethyl 2-arylthiazole-5-carboxylates, where the absorptions are mainly due to π→π* transitions . Although the specific molecular structure of ethyl 5-methyloxazole-2-carboxylate is not detailed in the provided papers, the general structure of oxazole derivatives suggests that similar photophysical properties may be expected.

Chemical Reactions Analysis

Oxazole derivatives undergo various chemical reactions, including arylation and vinylation, as demonstrated by the reaction of organolead triacetates with 4-ethoxycarbonyl-2-methyloxazol-5-one . The resulting α-aryl and α-vinyl N-acetylglycine ethyl esters from these reactions indicate the reactivity of the oxazole ring towards electrophilic substitution. These reactions could be relevant for further functionalization of ethyl 5-methyloxazole-2-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. For example, the photophysical properties and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates have been studied, showing fluorescence and the ability to act as singlet-oxygen sensitizers . The enantioselective synthesis of oxazole derivatives also highlights the importance of stereochemistry in the physical properties of these compounds . While the specific physical and chemical properties of ethyl 5-methyloxazole-2-carboxylate are not provided, the general behavior of oxazole derivatives can give an indication of its potential properties.

Scientific Research Applications

  • Coordinative Compounds Based on Unsaturated Carboxylates

    • Field : Biological Applications
    • Summary : This review presents an overview of the biological applications of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
    • Methods : The compounds are synthesized and then tested for their antimicrobial and antitumor activities .
    • Results : Some species have shown valuable antimicrobial and antitumor activities, as well as the ability to generate metal-containing polymers suitable for various medical purposes .
  • Efficient One-Pot Synthesis of Ethyl 2-Substitued-4-Methylthiazole-5-Carboxylates

    • Field : Organic Chemistry
    • Summary : This research describes a new and practical one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials .
    • Methods : Under mild reaction conditions, some of the products with alkyl group on the 2-amino group or with various groups on 2-substituted phenyl ring were obtained in good yields from ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives .
    • Results : The method provides an efficient way to synthesize these compounds instead of the traditional two-step reaction .

properties

IUPAC Name

ethyl 5-methyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLWUGRGBPYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924982
Record name Ethyl 5-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyloxazole-2-carboxylate

CAS RN

124999-43-5, 33123-68-1
Record name Ethyl 5-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methyl-1,3-oxazole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 2-(acetonylamino)-2-oxo-acetate (9.2 g, 53.12 mmol) in toluene (100.0 mL), is added POCl3 (4.95 mL, 53.12 mmol) and the reaction mixture is refluxed for 16 hours. The reaction mixture is cooled, added portionwise to water (100.0 mL) and stirred vigorously. The organic layer is washed with saturated NaHCO3 solution (2×50 mL), water (2×50 mL), dried over Na2SO4, and evaporated under reduced pressure. The crude material is purified by silica gel chromatography eluting with hexane:ethyl acetate (8.0:2.0) to give the title compound (5.1 g, 61.9%) as a yellow oil. ESI/MS m/z 156.2.1 (M+H)+.
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
61.9%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-oxo-2-(2-oxopropylamino)acetate (1.7 g, 9.8 mmol) in toluene (10 mL) was added phosphorus oxychloride (2 mL). The mixture was heated to reflux for 3 h. The reaction was concentrated to dryness and the residue was taken up in ethyl acetate (20 mL). This organic phase was washed with saturated aqueous sodium bicarbonate solution and brine, dried and concentrated to give a crude product which was purified via silica gel chromatography eluting with petroleum ether/ethyl acetate (4:1) to give ethyl 5-methyloxazole-2-carboxylate (0.68 g, 44.1% yield) as yellow syrup. 1H-NMR (CDCl3) δ 6.97 (s, 1H), 4.44-4.49 (q, 2H), 2.43 (s, 3H), 1.42-1.46 (t, 2H). LCMS retention time 0.643 min; LCMS MH+ 156.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RH Good, G Jones - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… in good yield by an improved Gabriel synthesis; treatment with ethoxalyl chloride gave the ester (ll), cyclised by phosphoryl chloride to give ethyl 5-methyloxazole2-carboxylate (12).9 …
Number of citations: 8 pubs.rsc.org
M Jiang, A Amedi, MCW Huizenga… - Discovery of … - scholarlypublications …
Monoacylglycerol lipase (MAGL) is a serine hydrolase and plays an important role in regulating endocannabinoid signaling and lipid metabolism. 1, 2 MAGL inhibitors are thought to be …
N Kaur - Synthetic Communications, 2019 - Taylor & Francis
The investigation of methods for the chemical synthesis is a growing area of interest due to increasing environmental issues. The use of catalysts in organic reactions has gained …
Number of citations: 21 www.tandfonline.com

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